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Abstract
GSK2830371 is a potent and selective, orally active, allosteric inhibitor of the wild-type p53-

induced phosphatase 1 (WIP1), also known as protein phosphatase, Mg2+/Mn2+ dependent

1D (PPM1D).[1][2] As a key negative regulator in the DNA damage response pathway, WIP1's

inhibition by GSK2830371 presents a promising therapeutic strategy in oncology, particularly in

cancers harboring wild-type TP53.[1][3] This document provides a comprehensive overview of

the function, mechanism of action, and experimental evaluation of GSK2830371.

Core Function and Mechanism of Action
GSK2830371 functions as a non-competitive, allosteric inhibitor of WIP1 phosphatase.[4]

Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique flap

subdomain near the catalytic site of WIP1. This binding event locks the enzyme in an inactive

conformation, thereby preventing it from dephosphorylating its substrates. This allosteric

binding site is a distinguishing feature of WIP1, contributing to the high selectivity of

GSK2830371.
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The primary consequence of WIP1 inhibition by GSK2830371 is the stabilization and activation

of the p53 tumor suppressor pathway. WIP1 normally dephosphorylates and inactivates key

proteins in the DNA damage response, including p53 at serine 15 (Ser15) and the ataxia-

telangiectasia mutated (ATM) kinase. By inhibiting WIP1, GSK2830371 leads to increased

phosphorylation of p53 at Ser15, which enhances its stability and transcriptional activity. This,

in turn, leads to the upregulation of p53 target genes such as p21 (CDKN1A) and PUMA,

resulting in cell cycle arrest and apoptosis.

Beyond the p53 pathway, GSK2830371 has been shown to increase the phosphorylation of

other WIP1 substrates, including Checkpoint Kinase 2 (Chk2) at Threonine 68 (T68), Histone

H2A.X at Serine 139 (S139), and ATM at Serine 1981 (S1981). The compound has also been

noted to potentially activate p38 MAPK signaling.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of

GSK2830371 from various studies.

Table 1: In Vitro Potency and Selectivity

Parameter Value Target/Assay Source

IC50 6 nM

Human WIP1

phosphatase (cell-free

assay)

IC50 >10 µM PPM1A & PPM1K

IC50 >30 µM
Panel of 22 other

phosphatases

Kd
Calculated from kon

and koff

Interaction with

PPM1D1–420

(Surface Plasmon

Resonance)

Table 2: Cellular Activity and In Vivo Efficacy
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Cell Line / Model Effect
Concentration /
Dosage

Source

Lymphoid cell lines

(wild-type TP53)

Selective

antiproliferative

activity

Not specified

DOHH2 and MX-1

tumor cells

Synergistic

antiproliferative effect

with doxorubicin

Not specified

DOHH2 tumor

xenografts

Inhibition of tumor

growth
150 mg/kg p.o.

RBE and SK-Hep-1

(liver

adenocarcinoma)

Potentiation of MDM2

inhibitor (HDM201)

2.5 µM (fixed

concentration)

RBE and SK-Hep-1

(liver

adenocarcinoma)

Enhanced growth

inhibition with MDM2

inhibitor (RG7388)

Not specified

Mantle Cell

Lymphoma (MCL) cell

lines

Growth inhibition,

prominent in p53 wild-

type cells

Not specified

Experimental Protocols
WIP1 Phosphatase Inhibition Assay (Cell-Free)
This assay is designed to measure the direct inhibitory effect of GSK2830371 on WIP1

enzymatic activity.

Enzyme and Substrate Preparation: Recombinant human WIP1 (residues 2 to 420)

expressed in baculovirus-infected SF9 cells is used. A fluorescent phosphate substrate, such

as difluorinated fluorescein diphosphate (FDP), is prepared in an appropriate assay buffer.

Assay Buffer Composition: A typical buffer consists of 50 mM TRIS (pH 7.5), 30 mM MgCl₂,

0.8 mM CHAPS, and 0.05 mg/ml BSA.
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Reaction Setup: A 50 μM solution of the FDP substrate is mixed with varying concentrations

of GSK2830371 or DMSO (as a control).

Initiation of Reaction: The enzymatic reaction is initiated by adding 10 nM of WIP1 to the

substrate-inhibitor mixture at room temperature.

Signal Detection: After a 5-minute incubation period, the hydrolysis of FDP, which results in a

fluorescent signal, is measured using a microplate reader (e.g., Spectramax) with excitation

and emission wavelengths of 485 nm and 530 nm, respectively.

Data Analysis: The IC50 value, representing the concentration of GSK2830371 required to

inhibit 50% of WIP1 activity, is calculated from the dose-response curve.

Cell Proliferation (Viability) Assay
This assay determines the effect of GSK2830371 on the growth of cancer cell lines.

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 200–400 cells per

well.

Compound Treatment: On day 1, the cells are treated with a serial dilution of GSK2830371.

Incubation: The plates are incubated for 7 days to allow for cell proliferation.

Viability Measurement: Cell viability is assessed using a luminescent assay, such as the

CellTiter-Glo® Cell Viability Assay. This assay measures the amount of ATP, which is

indicative of the number of metabolically active cells.

Signal Detection: The luminescent signal is detected using a plate reader (e.g., EnVision

2104).

Data Analysis: The growth inhibition (GI50) values are calculated to determine the

concentration of the compound that causes a 50% reduction in cell growth.

In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of GSK2830371 in a living organism.
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Animal Model: Immunocompromised mice (e.g., NOD-SCID mice) are used.

Tumor Cell Implantation: Human cancer cells (e.g., SK-Hep-1) are subcutaneously injected

into the mice to establish tumors.

Treatment Initiation: Once tumors reach a palpable size, the mice are randomized into

treatment and control groups.

Drug Administration: GSK2830371 is administered orally (p.o.) at a specified dose (e.g., 150

mg/kg). Treatment can be given as a monotherapy or in combination with other agents.

Tumor Measurement: Tumor size is measured regularly (e.g., weekly) using calipers.

Endpoint Analysis: At the end of the study (e.g., after two weeks of treatment), the mice are

euthanized, and the tumors are excised and weighed.

Data Analysis: Tumor growth curves and final tumor weights are compared between the

treatment and control groups to assess the anti-tumor efficacy.

Visualizations
Signaling Pathway Diagram
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Caption: GSK2830371 inhibits WIP1, leading to increased phosphorylation and activation of

p53 and other DNA damage response proteins, ultimately promoting cell cycle arrest and

apoptosis.

Experimental Workflow Diagram
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Caption: A typical experimental workflow for evaluating the efficacy of GSK2830371, from initial

in vitro assays to in vivo tumor model studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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